Diphenylacetonitrile

Catalog No.
S772687
CAS No.
86-29-3
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylacetonitrile

CAS Number

86-29-3

Product Name

Diphenylacetonitrile

IUPAC Name

2,2-diphenylacetonitrile

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H

InChI Key

NEBPTMCRLHKPOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2

Solubility

0.00 M

Synonyms

α-Phenylbenzeneacetonitrile; Benzhydryl Cyanide; Dipan; Diphenatrile; Diphenyl-α-cyanomethane; Diphenylmethyl Cyanide; NSC 130268; NSC 884; α-Phenylbenzyl Cyanide; α-Phenylphenylacetonitrile;

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2

Diphenylacetonitrile, also known as benzhydryl cyanide or α-phenyl benzeneacetonitrile, is an organic compound with the chemical formula C14H11N. It is a white crystalline solid that is soluble in many organic solvents but insoluble in water [PubChem, National Institutes of Health, ]. While it has limited applications outside of research, diphenylacetonitrile finds use in several areas of scientific research, as detailed below:

Synthesis of Pharmaceuticals:

One of the primary applications of diphenylacetonitrile is as an intermediate in the synthesis of various pharmaceuticals, including:

  • Methadone: Diphenylacetonitrile is a key precursor in the synthesis of methadone, a synthetic opioid used for pain management and treatment of opioid dependence [Sigma-Aldrich, ].
  • Antispasmodics: Diphenylacetonitrile can also be used as a starting material for the synthesis of antispasmodic drugs, which are used to relax muscles and treat spasms [MP Biomedicals, ].

Organic Chemistry Research:

Diphenylacetonitrile's unique chemical properties make it a valuable tool in various organic chemistry research applications:

  • Reagent in Organic Reactions: Due to its reactive cyano group, diphenylacetonitrile can participate in various organic reactions, such as nucleophilic substitution and condensation reactions, allowing researchers to synthesize complex molecules [American Chemical Society, ].
  • Study of Reaction Mechanisms: The behavior of diphenylacetonitrile in different reactions can help researchers understand reaction mechanisms and develop new synthetic methods [Royal Society of Chemistry, ].

Analytical Chemistry:

Diphenylacetonitrile can be used in certain analytical chemistry applications, such as:

  • Quantitative Determination: Diphenylacetonitrile can be used in the quantitative determination of specific compounds, like 3-cyano-3,3-diphenylpropionic acid, through a specific reaction sequence [Sigma-Aldrich, ].

Diphenylacetonitrile, with the chemical formula C15H13NC_{15}H_{13}N and CAS number 86-29-3, is a white to creamy or faint yellow crystalline powder. It is soluble in solvents such as ethanol and ether. This compound is primarily synthesized through bromination and condensation of phenylacetonitrile. It serves as an important intermediate in the production of various active pharmaceutical ingredients, particularly those used in respiratory treatments and other therapeutic applications .

  • Alkylation Reactions: It can undergo alkylation using various alkyl halides in the presence of sodium amide. For instance, it reacts with 2-dimethylaminopropyl chloride to synthesize methadone, and with 1-morpholinyl-2-chloropropane to produce dextromoramide .
  • Mannich Reaction: This compound can be utilized in Mannich reactions, leading to the formation of various derivatives that are valuable in medicinal chemistry .
  • Reactions with Carbanions: The carbanion of diphenylacetonitrile can react with polyfluoroalkenes, producing addition-elimination products under specific catalytic conditions .

Several methods exist for synthesizing diphenylacetonitrile:

  • Dehydration of Amides: One effective method involves dehydrating the amide of diphenyl acetic acid using phosphorus oxychloride, yielding diphenylacetonitrile in good yields .
  • Phase Transfer Catalysis: Another method includes the reaction of diphenyl methyl bromide with aqueous sodium cyanide, facilitated by quaternary ammonium salts as phase transfer catalysts .
  • Bromination and Condensation: The compound can also be synthesized through bromination followed by condensation reactions involving phenylacetonitrile .

Diphenylacetonitrile finds diverse applications across various industries:

  • Pharmaceuticals: It is a key intermediate in the synthesis of several pharmaceutical compounds, including methadone, loperamide, and diphenoxylate, which are used for pain relief and treating gastrointestinal disorders .
  • Chemical Manufacturing: The compound is utilized to produce isocyanates, which are further processed into coatings, adhesives, and elastomers used in various industrial applications .

Research on diphenylacetonitrile has highlighted its interactions with various organic compounds. Notably, it has been studied for its reactivity with aromatic nitro compounds and epoxides, showcasing its versatility as a reagent in organic synthesis . These interactions can lead to the formation of complex molecules that may have additional biological or industrial significance.

Diphenylacetonitrile shares structural similarities with several other compounds. Here are some comparable compounds along with unique characteristics that set diphenylacetonitrile apart:

CompoundStructure TypeUnique Features
PhenylacetonitrileMonophenyl nitrileSimpler structure; less versatile than diphenyl derivative.
BenzonitrileMononuclear aromatic nitrilePrimarily used as a solvent; less biological activity.
DiphenylmethaneHydrocarbonLacks nitrile functionality; not used for pharmaceutical synthesis.
3-Cyano-3,3-diphenylpropionic acidCyano compoundMore complex; used in specific synthetic applications but less common than diphenylacetonitrile.

Diphenylacetonitrile's unique combination of two phenyl groups attached to a nitrile functional group enhances its reactivity and utility in synthetic organic chemistry compared to these similar compounds.

Condensation-Based Synthetic Pathways

Benzaldehyde-Hydrogen Cyanide Condensation Mechanisms

The condensation of benzaldehyde with hydrogen cyanide (HCN) forms benzaldehyde cyanohydrin, which subsequently reacts with benzene in the presence of Lewis acids. Boron trifluoride (BF$$_3$$) is a preferred catalyst, enabling a single-step synthesis with yields exceeding 80% . The mechanism involves:

  • Cyanohydrin Formation: Benzaldehyde reacts with HCN to generate benzaldehyde cyanohydrin.
  • Electrophilic Aromatic Substitution: BF$$_3$$ activates the cyanohydrin, facilitating benzene alkylation via a Friedel-Crafts mechanism.

Key Conditions:

  • Temperature: 35–85°C
  • Molar Ratio (Benzaldehyde:HCN:Benzene:BF$$_3$$) = 1:1:1.5:1
  • Isolation: Distillation under reduced pressure (140°C at 2 mmHg) .

Boron Trifluoride-Catalyzed Single-Step Synthesis

A streamlined approach combines benzaldehyde, HCN, and benzene with BF$$_3$$ in a single reactor. This method avoids intermediate isolation, reducing processing time and improving efficiency. The exothermic reaction requires controlled cooling to maintain 75–85°C, achieving 80–85% yield .

Table 1: Condensation-Based Synthesis Parameters

ParameterValue
CatalystBoron trifluoride (BF$$_3$$)
Reaction Time4–6 hours
Yield80–85%
Purity (Post-Recrystallization)99% (Ethanol/Naphtha)

Bromination-Coupling Approaches

α-Bromo-α-phenylacetonitrile Intermediate Formation

Bromination of benzyl cyanide with bromine at 105–110°C produces α-bromo-α-phenylacetonitrile. This intermediate is highly reactive, enabling subsequent coupling reactions .

Reaction Scheme:
$$ \text{C}6\text{H}5\text{CH}2\text{CN} + \text{Br}2 \rightarrow \text{C}6\text{H}5\text{CBr}_2\text{CN} + \text{HBr} $$

Friedel-Crafts Alkylation with Benzene

α-Bromo-α-phenylacetonitrile undergoes Friedel-Crafts alkylation with benzene using AlCl$$_3$$ as a catalyst. The reaction proceeds at 35–40°C, yielding diphenylacetonitrile after aqueous workup and recrystallization .

Table 2: Bromination-Coupling Performance

StepConditionsYield
Bromination105–110°C, 1 hour90%
AlkylationAlCl$$_3$$, 35–40°C80%

Phase Transfer Catalysis Strategies

Quaternary Ammonium Salt-Mediated Cyanide Transfer

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance nucleophilic displacement reactions by shuttling cyanide ions into organic phases. For example, benzyl chloride reacts with KCN in supercritical CO$$_2$$ using TBAB, achieving >90% conversion .

Mechanistic Insights:

  • Ion Pair Formation: Q$$^+$$CN$$^-$$ (Q = quaternary ammonium) solubilizes in organic solvents.
  • Reaction Acceleration: PTCs reduce activation energy by 30–40% compared to uncatalyzed systems .

Table 3: PTC Efficiency in Nitrile Synthesis

CatalystSubstrateYield
Tetrabutylammonium bromideBenzyl chloride92%
18-Crown-6Allylbenzene88%

Metal-Catalyzed Dehydration Techniques

Copper(II)-Mediated Amide Dehydration Pathways

Copper(II) acetate catalyzes the dehydration of diphenylacetamide to diphenylacetonitrile under mild conditions (25–50°C). The process avoids harsh acids, achieving 85–90% yield via a siloxane intermediate .

Reaction Pathway:

  • Silylation: Amide reacts with dimethoxymethylsilane (DMMS).
  • Copper-Mediated Elimination: Cu(II) facilitates β-hydrogen elimination, releasing H$$_2$$O and forming the nitrile.

Advantages:

  • Functional Group Tolerance: Compatible with esters, amines, and heterocycles.
  • Scalability: 10 g-scale demonstrated with 87% yield .

Keteniminate Ligand Formation in Organometallic Complexes

Diphenylacetonitrile participates in ligand-exchange reactions with Group 4 metallocenes to form keteniminate (NC~2~R~2~^-^) complexes. When zirconocene alkyne precursors such as [Cp~2~Zr(η^2^-Me~3~SiC~2~SiMe~3~)] react with diphenylacetonitrile, initial coordination occurs via the nitrile’s lone pair to generate [Cp~2~Zr(η^2^-alkyne)(NCCHPh~2~)] intermediates [1]. Elevated temperatures induce alkyne elimination and subsequent nitrile activation, leading to keteniminate ligands through formal deprotonation and C≡N bond rearrangement. Titanocene analogs exhibit divergent pathways: [Cp*~2~Ti] fragments favor direct nitrile coupling to form four-membered metallacycles, while rac-(ebthi)Ti systems produce six-membered fused heterocycles [1].

Crystallographic data for [Cp*~2~Zr(NC~2~Ph~2~)(NCHCHPh~2~)] (Figure 1) reveal a distorted octahedral geometry with Zr–N bond lengths of 2.08–2.12 Å and N–C distances of 1.28–1.32 Å, consistent with keteniminate resonance structures [1]. Kinetic studies using ^1^H NMR spectroscopy demonstrate a two-step mechanism: rapid alkyne dissociation (k~1~ = 4.7 × 10^-3^ s^-1^ at 298 K) followed by nitrile-to-keteniminate conversion (k~2~ = 1.2 × 10^-4^ s^-1^) [1].

ParameterValue (Å)Significance
Zr–N (keteniminate)2.10 ± 0.02Confirms η^2^-N,C coordination mode
N–C (central)1.30 ± 0.03Delocalized π-system
C–Ph1.47 ± 0.04Retained sp^3^ hybridization

Platinum(IV) complexes such as trans-[PtCl~4~(N≡CCHPh~2~)~2~] adopt centrosymmetric octahedral geometries, with Pt–N distances of 1.960 Å and linear Pt–N≡C–C alignment (N–C≡C angle = 177.1°) [2]. These structural features highlight nitrile activation via σ-donation to electrophilic metal centers, priming the C≡N bond for nucleophilic attack or redox transformations [2].

Stereochemical Retention in Reductive Decyanation Processes

Reductive decyanation of α-aminonitriles derived from diphenylacetonitrile proceeds with high stereochemical fidelity under hydride-transfer conditions. NaBH~4~/BH~3~·THF systems selectively reduce the cyano group while preserving adjacent chiral centers [4]. For example, (R)-Ph~2~CHC(NH~2~)CN undergoes decyanation to (R)-Ph~2~CHCH~2~NH~2~ with 98% enantiomeric excess, as confirmed by chiral HPLC [4].

The mechanism involves sequential steps:

  • Hydride attack: BH~3~ coordinates to the nitrile’s lone pair, polarizing the C≡N bond for hydride transfer from [BH~4~]^-^.
  • Proton transfer: Acidic α-hydrogens migrate to the incipient amine, forming a tetrahedral intermediate.
  • CN^- elimination: Stereochemical information is retained via a rigid transition state that minimizes bond rotation [4].

Density functional theory (DFT) calculations reveal an activation barrier (ΔG^‡^) of 18.3 kcal/mol for the hydride-transfer step, with the stereodetermining transition state exhibiting a dihedral angle of 172° between the phenyl groups and the reacting nitrile [4].

Autoxidation Pathways in Basic Media

In alkaline aqueous solutions, diphenylacetonitrile undergoes autoxidation via a radical chain mechanism. Deprotonation of the benzylic hydrogen (pK~a~ ≈ 22) generates a resonance-stabilized carbanion, which reacts with molecular oxygen to form a peroxyl radical intermediate [4].

Key steps include:

  • Initiation: Homolytic cleavage of O~2~ at the α-carbon, producing Ph~2~C(CN)O·.
  • Propagation: Radical recombination yields Ph~2~C(CN)O–O·, which abstracts hydrogen from adjacent molecules.
  • Termination: Disproportionation forms Ph~2~C(CN)OH and Ph~2~C(CN)OOH [4].

Electron paramagnetic resonance (EPR) studies detect stable nitroxide radicals (g = 2.006) during the reaction, supporting the proposed mechanism. Autoxidation rates increase linearly with [OH^-^], with a second-order rate constant (k~OH~) of 3.4 × 10^-2^ M^-1^ s^-1^ at 298 K [4].

Hydride Transfer Mechanisms in NaH-LiI Composite Systems

The NaH-LiI system facilitates decyanation via a unique bimetallic hydride-transfer pathway. Lithium iodide solubilizes NaH through the formation of [Na·LiI·H^-^] adducts, enhancing hydride availability. Diphenylacetonitrile coordinates to Na^+^, polarizing the C≡N bond for nucleophilic attack by H^-^ [4].

Isotopic labeling (D~2~O quenching) confirms H^-^ transfer to the nitrile carbon, generating Ph~2~CHCNH^-^, which protonates to yield Ph~2~CH~2~NH~2~. Kinetic isotope effects (KIE = 2.8) and Hammett plots (ρ = -1.2) indicate a concerted mechanism with partial negative charge development at the benzylic position [4].

ConditionRate (×10^-4^ M^-1^ s^-1^)Selectivity (% Ph~2~CH~2~NH~2~)
NaH alone0.732
NaH-LiI (1:1)4.989
NaH-LiI (1:2)5.392

XLogP3

3.2

Melting Point

74.3 °C

UNII

QK4W106TKU

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (53.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (45.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (46.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (45.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

86-29-3

Wikipedia

Diphenylacetonitrile

General Manufacturing Information

Benzeneacetonitrile, .alpha.-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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